molecular formula C9H13NO3 B2917770 Ethyl (3,5-dimethylisoxazol-4-yl)acetate CAS No. 113618-89-6

Ethyl (3,5-dimethylisoxazol-4-yl)acetate

Cat. No. B2917770
CAS RN: 113618-89-6
M. Wt: 183.207
InChI Key: ISUNHGPIFCXVES-UHFFFAOYSA-N
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Description

Ethyl (3,5-dimethylisoxazol-4-yl)acetate is a chemical compound with the CAS number 113618-89-6 . It is also known by its Chinese name (3,5-二甲基异恶唑-4-基)乙酸乙酯 .


Synthesis Analysis

The synthesis of Ethyl (3,5-dimethylisoxazol-4-yl)acetate and similar compounds has been a topic of research. One common method for synthesizing isoxazole derivatives is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .


Molecular Structure Analysis

The molecular structure of Ethyl (3,5-dimethylisoxazol-4-yl)acetate is represented by the linear formula C9H13NO3 . The InChI code for this compound is 1S/C9H13NO3/c1-4-12-9(11)5-8-6(2)10-13-7(8)3/h4-5H2,1-3H3 .


Physical And Chemical Properties Analysis

Ethyl (3,5-dimethylisoxazol-4-yl)acetate has a molecular weight of 183.21 . It should be stored in a refrigerated environment .

Scientific Research Applications

Chemoenzymatic Synthesis

Ethyl (3,5-dimethylisoxazol-4-yl)acetate and its derivatives have been used in chemoenzymatic synthesis processes. For example, racemic syn-ethyl (E)-2-(2,2-dimethyl-6-styryl-1,3-dioxan-4-yl)acetate is hydrolyzed with high enantioselectivity by Novozyme-435. The optically pure unreacted product and hydrolysed acid are then used in the synthesis of significant biochemical compounds like the HMG-CoA reductase inhibitor rosuvastatin and the naturally occurring styryllactone cryptomoscatone E1 (P. Ramesh et al., 2017).

Corrosion Inhibition

Novel ecological triazole derivative corrosion inhibitors, including ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetate, have been investigated for their effectiveness in preventing corrosion of mild steel in acidic solutions. These compounds show high inhibition performance, pointing to their potential as protective agents in industrial applications (A. Nahlé et al., 2021).

Synthesis of Polyfunctional Triazenes

Ethyl (3,5-dimethylisoxazol-4-yl)acetate derivatives have also been synthesized for use in creating polyfunctional triazenes, which are valuable in various chemical syntheses. These derivatives include the ylide moiety and ester groups, showcasing the compound's versatility in synthetic chemistry (M. Islami et al., 2007).

Drug Synthesis and Pharmacological Applications

Compounds related to ethyl (3,5-dimethylisoxazol-4-yl)acetate have been explored for their potential in drug synthesis and pharmacological applications. For instance, the enzymatic hydrolysis of methyl esters related to this compound has been used in the final step of producing prototype drugs for conditions like asthma, demonstrating the role of such compounds in developing new therapeutic agents (J. Bevilaqua et al., 2004).

Safety and Hazards

The safety data sheet for Ethyl (3,5-dimethylisoxazol-4-yl)acetate indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, can cause serious eye irritation, and may cause drowsiness or dizziness .

properties

IUPAC Name

ethyl 2-(3,5-dimethyl-1,2-oxazol-4-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-4-12-9(11)5-8-6(2)10-13-7(8)3/h4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISUNHGPIFCXVES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(ON=C1C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (3,5-dimethylisoxazol-4-yl)acetate

Synthesis routes and methods

Procedure details

A mixture of ethyl 3-acetyl-4-oxopentanoate (37.24 g, 0.2 mol), hydroxylamine hydrochloride (14.6 g, 0.21 mol), NaOAc (17.23 g, 0.21 mol) and ethanol (500 mL) was refluxed for 4 hours. The reaction mixture was filtered, the filtrate was concentrated in vacuo and the residue was heated in acetic acid (12.61 g, 0.21 mol) and toluene (300 mL) for 6 to 6.5 hours with the removal of water. The reaction mixture was filtered and the filtrate was concentrated in vacuo to afford a tan oil which crystallized on cooling. The product was collected by filtration and washed with ether to afford 1.26 g of ethyl 3,5-dimethyl-4-isoxazolylacetate, m.p. 180-182° C. Additional product was obtained by concentration of the ether filtrate and distillation of the residue at 69-81.5° C. and 0.05 mm Hg to afford a total of 31.18 g (85%).
Quantity
37.24 g
Type
reactant
Reaction Step One
Quantity
14.6 g
Type
reactant
Reaction Step One
Name
Quantity
17.23 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
12.61 g
Type
reactant
Reaction Step Two

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